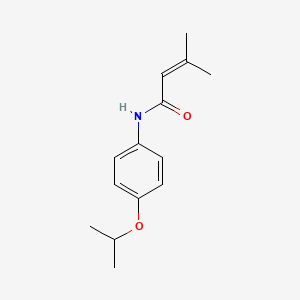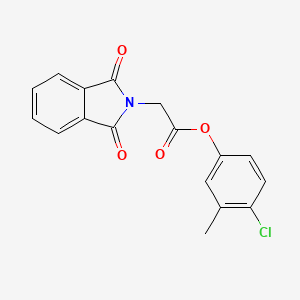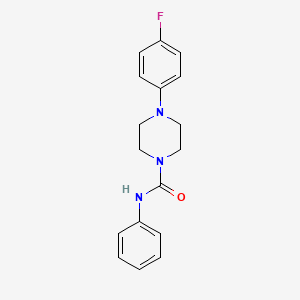
N-(4-isopropoxyphenyl)-3-methyl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-isopropoxyphenyl)-3-methyl-2-butenamide involves complex reactions, including palladium-catalyzed reactions for multiple arylation through C-C and C-H bond cleavages (Wakui et al., 2004), and conjugate additions for preparation of enantiomerically pure diols (Gaul & Seebach, 2002). These methods demonstrate the intricate approaches needed to synthesize compounds with specific functional groups and stereochemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated through various analytical techniques. For instance, X-ray crystallography has provided insights into the structure of related compounds, highlighting the importance of intramolecular interactions and electronic delocalization for stability (Castañeda et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound often showcase unique reactivity patterns. For instance, the palladium-catalyzed arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides results in complex products through successive C-C and C-H bond cleavages, demonstrating the compound's versatility in synthetic chemistry (Wakui et al., 2004).
Physical Properties Analysis
The physical properties of compounds related to this compound, such as melting points, crystalline structures, and solubility, are crucial for understanding their behavior in different environments. For example, the synthesis and process improvement of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, a related compound, highlights the importance of optimizing reaction conditions to achieve high yields and desirable physical properties (Huo, 2010).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, including reactivity, stability, and interaction with other molecules, are fundamental to their applications in various fields. Research has demonstrated their potential as inhibitors, highlighting their biological significance and chemical versatility (Remiszewski et al., 2003).
Propriétés
IUPAC Name |
3-methyl-N-(4-propan-2-yloxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(2)9-14(16)15-12-5-7-13(8-6-12)17-11(3)4/h5-9,11H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTFFYPXVZDQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5653457.png)

![2,7-dimethyl-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5653467.png)
![2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5653475.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5653480.png)

![2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)
![1-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5653508.png)
![2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5653521.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)


![N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653565.png)
